molecular formula C18H18N4O3S2 B13866150 Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13866150
M. Wt: 402.5 g/mol
InChI Key: COLAWXAYDQOOIV-UHFFFAOYSA-N
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Description

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[3,2-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core, a morpholine ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of RANEY® Ni (70%) in acetic acid . This intermediate is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It inhibits various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, and phosphatidylinositol-3 kinase . These interactions disrupt cellular signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 8-(methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific structure, which combines a pyrido[3,2-d]pyrimidine core with a morpholine ring and a thienyl group. This unique structure contributes to its broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 8-methylsulfanyl-4-morpholin-4-yl-2-thiophen-3-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18N4O3S2/c1-24-18(23)12-9-13(26-2)14-15(19-12)17(22-4-6-25-7-5-22)21-16(20-14)11-3-8-27-10-11/h3,8-10H,4-7H2,1-2H3

InChI Key

COLAWXAYDQOOIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)SC)N=C(N=C2N3CCOCC3)C4=CSC=C4

Origin of Product

United States

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